3-Methoxy-2-nitrobenzamide 3-Methoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 99595-85-4
VCID: VC20761062
InChI: InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
SMILES: COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

3-Methoxy-2-nitrobenzamide

CAS No.: 99595-85-4

Cat. No.: VC20761062

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-nitrobenzamide - 99595-85-4

CAS No. 99595-85-4
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 3-methoxy-2-nitrobenzamide
Standard InChI InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
Standard InChI Key MZGJDLQJIXSZRB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
Canonical SMILES COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N

Overview of 3-Methoxy-2-Nitrobenzamide

3-Methoxy-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4C_8H_8N_2O_4
and a molecular weight of 196.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzamide structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Synthesis Methods

Various synthesis methods for 3-Methoxy-2-nitrobenzamide have been documented in the literature. One common approach involves the nitration of methoxy-substituted benzamides, followed by purification steps such as recrystallization or chromatography.

  • Nitration Reaction: The synthesis typically begins with a methoxy-substituted aniline, which is subjected to nitration using a mixture of nitric and sulfuric acids.

  • Isolation: The resultant product is then isolated through filtration and purified by recrystallization from suitable solvents.

Biological Activity

Research indicates that compounds similar to 3-Methoxy-2-nitrobenzamide may exhibit significant biological activities, including anti-cancer properties. For instance, studies have shown that nitro-substituted benzamides can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action: The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival, such as the β-catenin/TCF4 pathway, which is crucial in many cancers.

Applications

3-Methoxy-2-nitrobenzamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing anti-cancer agents.

  • Chemical Research: In studies exploring structure-activity relationships (SAR) for designing new therapeutic agents.

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